molecular formula C12H15NO2 B15069018 Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B15069018
M. Wt: 205.25 g/mol
InChI Key: KOCBYMLGUROFIS-UHFFFAOYSA-N
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Description

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H15NO2. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an amino group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the reduction of a naphthalene derivative followed by esterification. One common method involves the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylate to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting amine is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted naphthalene derivatives .

Scientific Research Applications

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    5,6,7,8-Tetrahydro-1-naphthylamine: Lacks the carboxylate ester group.

    5-Aminotetralin: Similar structure but lacks the ester group.

Uniqueness

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6,11H,3-4,7,13H2,1H3

InChI Key

KOCBYMLGUROFIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCCC2N

Origin of Product

United States

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